N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidine ring: This involves the reaction of appropriate amines with succinic anhydride, followed by cyclization.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Introduction of the methoxypyrazine moiety: This can be done through nucleophilic substitution reactions using methoxypyrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxypyrazine moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for diverse biological activities.
- Pyrrolidine ring : Often associated with various pharmacological effects.
- Methoxypyrazinyl substituent : Implicated in enhancing bioactivity.
The molecular formula is C15H18N4O4 with a molecular weight of approximately 350.33 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It has the potential to interact with various receptors, influencing signaling pathways related to inflammation and pain.
- Antioxidant Activity : The dioxole moiety is known for its antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Activity | Description |
---|---|
Anticancer | Exhibits cytotoxic effects against several cancer cell lines through apoptosis. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Antimicrobial | Shows activity against specific bacterial strains, indicating potential as an antibiotic. |
Neuroprotective | Protects neuronal cells from damage in models of neurodegenerative diseases. |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Efficacy :
-
Anti-inflammatory Effects :
- In an animal model of arthritis, treatment with the compound significantly reduced joint inflammation and pain compared to control groups .
- Neuroprotection :
Synthesis and Optimization
The synthesis of this compound involves multiple steps, including:
- Formation of the dioxole ring : Utilizing condensation reactions.
- Pyrrolidine ring formation : Through cyclization reactions.
- Final coupling reactions : To attach the methoxypyrazinyl group.
Optimization efforts have focused on improving yield and purity through advanced purification techniques and reaction conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-24-16-17(20-6-5-19-16)27-13-4-7-22(10-13)18(23)21-9-12-2-3-14-15(8-12)26-11-25-14/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUVWLFSHNOXDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.